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Abstract
Tivantinib (formerly ARQ 197), a small molecule inhibitor, initially garnered significant attention

as a selective, non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its

development marked a pivotal moment in the pursuit of targeted therapies for cancers with

aberrant c-Met signaling. However, subsequent research unveiled a more complex and

intriguing mechanism of action, revealing its potent anti-tubulin activity. This technical guide

provides an in-depth exploration of the discovery, history, and multifaceted mechanism of

action of Tivantinib. It consolidates key preclinical and clinical data, details essential

experimental protocols, and visualizes the intricate signaling pathways and experimental

workflows associated with this compound. This document serves as a comprehensive resource

for researchers, scientists, and drug development professionals investigating Tivantinib and

similar dual-mechanism anticancer agents.

Introduction: The Dawn of a c-Met Inhibitor
The c-Met proto-oncogene, and its ligand, hepatocyte growth factor (HGF), form a signaling

pathway crucial for normal cellular processes, including proliferation, migration, and

morphogenesis. However, dysregulation of the HGF/c-Met axis through gene amplification,

mutation, or overexpression is a well-established driver of tumorigenesis and metastasis in a

multitude of human cancers. This understanding spurred the development of targeted therapies

aimed at inhibiting c-Met activity.
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Tivantinib emerged from these efforts as a promising, orally bioavailable small molecule.

Developed by ArQule, Inc., it was distinguished as a non-ATP-competitive inhibitor, a

characteristic suggesting a higher degree of selectivity compared to many kinase inhibitors that

target the highly conserved ATP-binding pocket. Initial preclinical studies demonstrated its

ability to inhibit c-Met phosphorylation and downstream signaling, leading to antitumor activity

in various cancer models.

A Paradigm Shift: Unveiling a Dual Mechanism of
Action
While the initial focus of Tivantinib's development was its c-Met inhibitory activity, further

investigations revealed a second, potent mechanism of action: the disruption of microtubule

polymerization. This discovery reshaped the understanding of Tivantinib's cytotoxic effects and

provided a rationale for its activity in tumors without high c-Met expression.

This dual mechanism positions Tivantinib as a fascinating case study in drug development,

highlighting the potential for single agents to impact multiple, critical oncogenic pathways. The

following sections will delve into the specifics of both its c-Met-dependent and c-Met-

independent activities.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Tivantinib.

Table 1: Preclinical In Vitro Activity of Tivantinib

Parameter Value Cell Lines/System Reference

c-Met Inhibition (Ki) 355 nM
Recombinant human

c-Met
[1]

IC50 (c-Met

Phosphorylation)
100 - 300 nM

HT29, MKN-45, MDA-

MB-231, NCI-H441
[1]

IC50 (Cell

Proliferation)
0.03 - 30 µM

Various cancer cell

lines
[1]
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Table 2: Tivantinib Pharmacokinetics in Humans (Single Agent)

Parameter Value Dose
Patient
Population

Reference

Tmax (median) 3.1 hours 240 mg
Hepatocellular

Carcinoma
[2]

Cmax (mean) 1.37 µg/mL 240 mg
Hepatocellular

Carcinoma
[2]

AUC0-8h (mean) 6.88 µg/mL·h 240 mg
Hepatocellular

Carcinoma
[2]

Table 3: Key Clinical Trial Efficacy Data for Tivantinib in Hepatocellular Carcinoma (HCC)

Trial
Phase

Endpoin
t

Tivantin
ib Arm

Placebo
Arm

HR
(95% CI)

p-value
MET
Status

Referen
ce

Phase II
Median

TTP

1.6

months

1.4

months

0.64

(0.43–

0.94)

0.04
All

comers
[3]

Phase II
Median

OS

7.2

months

3.8

months

0.38

(0.18–

0.81)

0.01 MET-high

Phase III

(METIV-

HCC)

Median

OS

8.4

months

9.1

months

0.97

(0.75–

1.25)

0.81 MET-high [3]

Phase III

(METIV-

HCC)

Median

PFS

2.1

months

2.0

months

0.96

(0.75-

1.22)

0.72 MET-high

TTP: Time to Progression; OS: Overall Survival; PFS: Progression-Free Survival; HR: Hazard

Ratio; CI: Confidence Interval.
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Tivantinib exerts its anticancer effects through two primary mechanisms: inhibition of the c-Met

signaling pathway and disruption of microtubule dynamics.

c-Met Dependent Pathway
As a non-ATP-competitive inhibitor, Tivantinib binds to the inactive conformation of the c-Met

kinase domain. This binding prevents the autophosphorylation of the receptor upon HGF

binding, thereby blocking the activation of downstream signaling cascades that promote cell

proliferation, survival, migration, and invasion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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